o-Aminobenzylamine dihydrochloride

Description

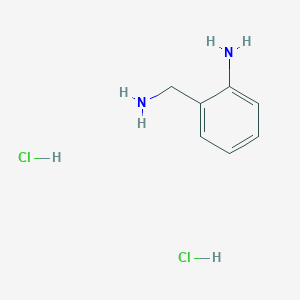

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-4H,5,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBZDLPGORORCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494024 | |

| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-71-4 | |

| Record name | 2-(Aminomethyl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

o-Aminobenzylamine dihydrochloride CAS number

An In-Depth Technical Guide to o-Aminobenzylamine Dihydrochloride (CAS: 29483-71-4) for Advanced Research and Pharmaceutical Development

Introduction

This compound is a bifunctional aromatic organic compound that serves as a highly valuable building block in synthetic chemistry. Its structure, featuring a primary aromatic amine and a benzylic amine arranged in an ortho configuration, provides a unique platform for constructing complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound, covering its chemical properties, synthesis, key applications in medicinal chemistry, analytical characterization, and critical safety protocols. As a precursor to a variety of heterocyclic systems, particularly quinazolines and their derivatives, this reagent is instrumental in the discovery of novel therapeutic agents.

Part 1: Physicochemical and Structural Characterization

The utility of this compound as a synthetic precursor is fundamentally derived from its distinct chemical properties and structure. The dihydrochloride salt form enhances stability and often improves handling characteristics compared to the free base.

Structural Implications for Reactivity: The key feature of the o-aminobenzylamine scaffold is the 1,3-juxtaposition of two different nucleophilic nitrogen centers: a less basic aromatic amine and a more basic benzylic amine. This arrangement makes it an ideal precursor for condensation reactions with bifunctional electrophiles or single-carbon synthons to form six-membered heterocyclic rings.

Table 1: Chemical Identity and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29483-71-4 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ or C₇H₁₀N₂·2(HCl) | [1][2][4] |

| Molecular Weight | 195.09 g/mol | [1][2] |

| Melting Point | 215-218 °C (with decomposition) | [4] |

| Synonyms | 2-Aminomethyl-phenylamine dihydrochloride | [1][4] |

| Storage Conditions | Room temperature, under inert gas, in a dark place | [2][4] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of o-aminobenzylamine is not as straightforward as its meta and para isomers due to the potential for intramolecular side reactions. A common and effective laboratory-scale synthesis involves the reduction of an ortho-substituted nitro precursor. The resulting free base is then converted to the more stable dihydrochloride salt.

Synthetic Workflow: From o-Nitrobenzaldoxime to o-Aminobenzylamine

A validated method involves the catalytic hydrogenation of o-nitrobenzaldoxime.[5] This approach is favored because it efficiently reduces both the nitro group and the oxime in a single step.

Caption: General reaction pathway for dihydroquinazoline synthesis.

Application in the Synthesis of N-Aryl-3,4-dihydroquinazolines

Recent methodologies have demonstrated a sequential N-functionalization of o-aminobenzylamine followed by cyclodehydration to create complex N-aryl-3,4-dihydroquinazolines. [6][7]This multi-step process highlights the reagent's versatility:

-

N-Arylation : A selective SNAr reaction is performed to attach an aryl group (often bearing electron-withdrawing groups) to one of the amine functions.

-

N-Acylation : The remaining amine is acylated using an appropriate acylating agent.

-

Cyclodehydration : The final ring-closing step is often promoted by microwave irradiation, leading to the desired dihydroquinazoline core. [7] This strategy allows for the creation of diverse libraries of drug-like molecules. Dihydroquinazoline derivatives have shown significant potential as antitumor agents, antimicrobials, and inhibitors of key enzymes like trypanothione reductase, making them relevant in the fight against parasitic diseases. [7]

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of this compound is paramount before its use in multi-step syntheses, as impurities can lead to complex side products and low yields. A multi-technique approach is recommended for comprehensive quality control.

Table 2: Recommended Analytical Methods for Quality Control

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Elucidation & Confirmation | Provides definitive confirmation of the chemical structure by showing characteristic shifts and coupling patterns for aromatic and aliphatic protons/carbons. |

| HPLC-UV | Purity Assessment & Quantification | Determines the percentage purity of the compound by separating it from impurities and quantifying the relative peak areas. |

| LC-MS | Molecular Weight Confirmation | Confirms the mass of the protonated molecular ion, verifying the correct molecular formula. [2] |

| FTIR Spectroscopy | Functional Group Identification | Shows characteristic absorption bands for N-H (amine) and C-H (aromatic/aliphatic) bonds. |

Self-Validating System: The combination of these techniques creates a self-validating system. For instance, a high purity result from HPLC is only meaningful if NMR and MS confirm the main peak is indeed the correct compound. Any discrepancy would immediately flag a potential issue with the material's identity or the presence of a co-eluting impurity.

Part 5: Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions. It is classified as corrosive and can cause severe skin burns and eye damage. [8][9]It is also harmful if swallowed and may cause respiratory irritation. [8]

Protocol: Safe Handling and Personal Protective Equipment (PPE)

Caption: Safe handling workflow for corrosive chemical solids.

-

Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [10]2. Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is also recommended when handling larger quantities. [8][9]3. First Aid :

-

Eyes : Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [8] * Skin : Immediately remove all contaminated clothing and rinse the affected skin with plenty of water. Seek immediate medical attention. [8][9] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [8] * Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]4. Storage : Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. The container should be kept tightly closed under an inert atmosphere and stored in a locked cabinet or corrosives area. [8][9][10]5. Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal facility. [8]

-

Conclusion

This compound is a reagent of significant strategic importance for chemists engaged in the synthesis of complex nitrogen-containing molecules. Its unique ortho-disubstituted pattern provides a reliable and versatile entry point to medicinally relevant heterocyclic scaffolds, particularly the dihydroquinazoline core. A thorough understanding of its properties, synthesis, and handling requirements is essential for its effective and safe utilization in research and development. By leveraging this powerful building block, scientists can continue to expand the chemical space available for drug discovery, accelerating the development of novel therapeutics.

References

- Acros Organics.

- PrepChem.com. Synthesis of o-aminobenzylamine. [Link]

- Chemical-Suppliers.com. This compound | CAS 29483-71-4. [Link]

- Chemsrc. 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0. [Link]

- Google Patents. KR870002017B1 - Method for preparing aminobenzylamine.

- ResearchGate. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]

- Beilstein Journals. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 29483-71-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. O-AMINOBENZYLAMINE 2HCL | 29483-71-4 [amp.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to the Physicochemical Properties of o-Aminobenzylamine Dihydrochloride for Research and Development

Abstract

o-Aminobenzylamine dihydrochloride (CAS No. 29483-71-4) is a pivotal bifunctional organic building block, instrumental in the synthesis of a wide array of heterocyclic compounds.[1] Its unique ortho-disposed primary amine and aminomethyl functionalities make it a valuable precursor, particularly in the development of pharmaceutical intermediates and complex molecular scaffolds.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, handling, and synthetic applications. The document details its chemical identity, physical properties, analytical characterization protocols, and safety considerations, ensuring a foundation of scientific integrity and practical utility for its application in a laboratory setting.

Chemical Identity and Nomenclature

Proper identification is the cornerstone of chemical research. This compound is the hydrochloric acid salt of o-aminobenzylamine, rendering the molecule more stable and often easier to handle than its free base counterpart.

-

IUPAC Name: (2-aminophenyl)methanaminium dichloride

-

CAS Number: 29483-71-4[5]

-

Synonyms: 2-Aminomethylphenylamine dihydrochloride, o-Aminobenzylamine 2HCl[5][6]

-

Molecular Formula: C₇H₁₂Cl₂N₂[7]

-

Molecular Weight: 195.09 g/mol [7]

-

Chemical Structure:

Core Physicochemical Properties

Understanding the physical properties of a starting material is critical for designing reaction conditions, purification strategies, and storage protocols. The dihydrochloride salt form significantly influences these properties, particularly solubility and stability, compared to the free base.

Summary of Physical Data

The following table consolidates the key physical and chemical properties of o-aminobenzylamine and its dihydrochloride salt for easy reference.

| Property | This compound | o-Aminobenzylamine (Free Base) | Rationale & Significance |

| CAS Number | 29483-71-4[5] | 4403-69-4[8] | Unambiguous chemical identifier. |

| Molecular Formula | C₇H₁₂Cl₂N₂[7] | C₇H₁₀N₂[8] | Defines the elemental composition. |

| Molecular Weight | 195.09 g/mol [7] | 122.17 g/mol [8] | Essential for stoichiometric calculations. |

| Appearance | White to off-white crystalline solid (Typical) | White to almost white powder/crystal[9] | Visual confirmation of material quality. |

| Melting Point | Not explicitly reported; likely >250 °C with decomposition. | 58-61 °C[8] | The salt form dramatically increases the melting point. High melting points for amine salts are common due to strong ionic interactions. |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in ethanol. Insoluble in non-polar solvents (e.g., hexanes, toluene). | Soluble in many organic solvents. | The ionic nature of the dihydrochloride dictates its preference for polar, protic solvents. This is a key consideration for selecting reaction media. |

| Stability | Air and moisture sensitive[10] | Air and heat sensitive[9] | Both forms require careful handling, but the salt is generally more stable for long-term storage. |

In-Depth Property Analysis

Thermal Stability: The melting point of the free base is relatively low, recorded at 58-61 °C.[8] For the dihydrochloride salt, a distinct melting point is often not observed. Instead, the compound typically undergoes decomposition at a much higher temperature. This high thermal stability is imparted by the strong ionic lattice of the salt structure. When performing thermal analysis, such as Differential Scanning Calorimetry (DSC), one should expect to see an endothermic event corresponding to decomposition rather than a sharp melting peak.

Solubility Profile: The conversion of the two basic amine groups to their ammonium chloride salts drastically alters the solubility profile. The resulting ionic character makes this compound readily soluble in polar solvents like water and dimethyl sulfoxide (DMSO). This property is advantageous for reactions conducted in aqueous or polar media. Conversely, its solubility in less polar organic solvents like dichloromethane or diethyl ether is negligible.

Hygroscopicity and Stability: The compound is known to be air and moisture sensitive.[10][11] Absorption of atmospheric moisture can lead to clumping and may impact accurate weighing and reaction stoichiometry. Therefore, it is imperative to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator.[7]

Analytical Characterization and Quality Control

Verifying the identity, purity, and integrity of starting materials is a non-negotiable aspect of chemical synthesis, particularly in drug development. A multi-pronged analytical approach is recommended.

Workflow for Analytical Characterization

The following diagram outlines a standard workflow for the analytical validation of a new batch of this compound. This systematic process ensures that the material meets the required specifications before its use in synthesis.

Caption: Standard workflow for the quality control and release of a chemical reagent.

Experimental Protocols

Protocol 3.2.1: ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and identify any organic impurities.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Causality: DMSO-d₆ is chosen for its ability to dissolve polar salts and for its exchangeable proton signal (broad singlet), which can help identify the amine protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Spectrum: The spectrum should show distinct signals for the aromatic protons (typically in the 7.0-7.5 ppm range), a singlet for the benzylic methylene (-CH₂-) protons, and broad, exchangeable signals for the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in the molecule.

Protocol 3.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Procedure:

-

Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a rapid and convenient method that requires minimal sample preparation and avoids the need to prepare KBr pellets.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

-

Expected Spectrum: Look for characteristic absorption bands:

-

N-H stretch (ammonium): Broad band in the 3200-2800 cm⁻¹ region.

-

C-H stretch (aromatic & aliphatic): Peaks around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

N-H bend (amine): Around 1600-1500 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

Safe Handling, Storage, and Disposal

Due to its chemical nature, strict safety protocols must be followed when handling this compound. The free base is classified as a corrosive substance that causes severe skin burns and eye damage.[12] While the dihydrochloride may have a slightly different hazard profile, it should be handled with equivalent care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]

-

Engineering Controls: Handle the solid only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[11]

-

Storage: As previously noted, the compound must be stored in a tightly closed container under an inert atmosphere and kept in a cool, dry, and dark place.[7][11] This prevents degradation from moisture and air.

-

In Case of Exposure:

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national environmental regulations. Do not let the chemical enter the environment.[11]

Applications in Synthetic Chemistry

The synthetic utility of o-aminobenzylamine stems from its two nucleophilic amine groups positioned ortho to each other, which facilitates the formation of five- or six-membered heterocyclic rings.

Role as a Bifunctional Building Block

The diagram below illustrates the role of this compound as a versatile precursor. The free base, typically generated in situ by neutralization, can react with various electrophiles to yield important heterocyclic cores.

Caption: Synthetic utility of o-aminobenzylamine as a precursor to N-heterocycles.

Case Study: Synthesis of Dihydroquinazolines

A prominent application of o-aminobenzylamine is in the synthesis of 3,4-dihydroquinazolines (3,4-DHQs).[2][4] This scaffold is of significant interest in medicinal chemistry. The synthesis often involves the condensation of o-aminobenzylamine with an aldehyde or a related C1 donor. The reaction proceeds through the formation of an initial imine with the more nucleophilic benzylic amine, followed by an intramolecular cyclization and dehydration to furnish the heterocyclic ring system. This strategy highlights the compound's value in constructing complex molecules efficiently.[4][14]

Conclusion

This compound is a fundamentally important and versatile building block for synthetic chemistry. Its value is defined by the unique ortho-arrangement of its amine functionalities, enabling direct access to valuable heterocyclic systems. A thorough understanding of its physicochemical properties—notably its solubility in polar solvents and its sensitivity to air and moisture—is paramount for its effective use. By adhering to the stringent analytical characterization, safe handling, and appropriate storage protocols outlined in this guide, researchers and drug development professionals can confidently and safely leverage this reagent to advance their synthetic and medicinal chemistry programs.

References

- Fisher Scientific. (2012, May 3). Safety Data Sheet.

- Chemical-Suppliers. (n.d.). This compound | CAS 29483-71-4.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of o-aminobenzylamine.

- ChemicalBook. (2022, August 11). O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet.

- ChemicalBook. (n.d.). 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0.

- TCI Chemicals. (2024, December 4). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BLD Pharm. (n.d.). 29483-71-4|this compound.

- Google Patents. (n.d.). KR870002017B1 - Method for preparing aminobenzylamine.

- ResearchGate. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3-aryl derivatives with electron-withdrawing groups.

- Sigma-Aldrich. (n.d.). 4-Aminobenzylamine 99 4403-71-8.

- Chemsrc. (2025, August 25). 4-Aminobenzylamine dihydrochloride | CAS#:54799-03-0.

- Alfa Chemistry. (n.d.). CAS 29483-71-4 O-Aminobenzylamine.

- CPHI Online. (n.d.). 4-Aminobenzylamine | Suzhou Jingye Medicine & Chemical Co ltd.

- Beilstein Journals. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups.

- Guidechem. (n.d.). 4-aminobenzylamine hydrochloride 140401-57-6 wiki.

- ChemicalBook. (2025, July 16). 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0.

- ChemicalBook. (2025, July 16). 4-Aminobenzylamine | 4403-71-8.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Aminobenzylamine | 4403-69-4.

- Pharmaffiliates. (n.d.). CAS No : 4403-71-8| Chemical Name : 4-Aminobenzylamine.

- Sigma-Aldrich. (n.d.). 2-Aminobenzylamine 98 4403-69-4.

- Google Patents. (n.d.). WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride.

- ResearchGate. (2025, August 7). Synthesis of Some New Tertiary Amines and Their Application as Co-Catalysts in Combination with L-Proline in Enantioselective Baylis—Hillman Reaction Between o-Nitrobenzaldehyde and Methyl Vinyl Ketone.

- LookChem. (n.d.). CAS No.4403-71-8,4-Aminobenzylamine Suppliers.

- Triumph International Development Limited. (n.d.). m-Aminobenzylamine CAS NO.4403-70-7.

- Sigma-Aldrich. (n.d.). 2-Aminobenzylamine 98 4403-69-4.

- NIH. (2018, September 26). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups.

Sources

- 1. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. researchgate.net [researchgate.net]

- 3. cphi-online.com [cphi-online.com]

- 4. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 5. O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 29483-71-4|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Aminobenzylamine 98 4403-69-4 [sigmaaldrich.com]

- 9. 2-Aminobenzylamine | 4403-69-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. canbipharm.com [canbipharm.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to o-Aminobenzylamine Dihydrochloride: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Heterocyclic Chemistry

o-Aminobenzylamine dihydrochloride is a crystalline solid that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring a primary aromatic amine and a benzylic amine on an ortho-substituted benzene ring, renders it a highly reactive and versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications in organic synthesis, with a particular focus on the preparation of medicinally relevant quinazoline and benzodiazepine scaffolds. Safety considerations and detailed experimental protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₁₂Cl₂N₂, is the salt form of o-aminobenzylamine. The presence of two hydrochloride moieties protonates both the aromatic and benzylic amino groups, enhancing the compound's stability and modifying its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29483-71-4 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 195.09 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 215-218 °C (decomposes) | [4] |

| Solubility | Soluble in water. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Air sensitive. Store under an inert atmosphere. | [2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectral data for the dihydrochloride salt is limited, the expected characteristic signals are described below based on the analysis of the parent compound and general principles of spectroscopy.

¹H NMR Spectroscopy: In a suitable deuterated solvent such as D₂O or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic protons would appear as a complex multiplet in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) would likely present as a singlet around 4.0-4.5 ppm. The amine protons (NH₃⁺) would be visible as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the six aromatic carbons and one aliphatic carbon. The aromatic carbons are expected to resonate in the region of 110-150 ppm, while the benzylic carbon (CH₂) would appear further upfield, typically in the 40-50 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the 2500-3000 cm⁻¹ region, indicative of the N-H stretching vibrations of the ammonium salts. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): Under appropriate ionization conditions (e.g., Electrospray Ionization), the mass spectrum would be expected to show a base peak corresponding to the free diamine cation [C₇H₁₀N₂ + H]⁺ at m/z 123.1.

Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of nitrogen-containing heterocycles, most notably quinazolines and benzodiazepines. These scaffolds are of significant interest to the pharmaceutical industry due to their broad range of biological activities.

Synthesis of Quinolines

o-Aminobenzylamine is a common starting material for the synthesis of quinazoline derivatives. The general strategy involves the condensation of the diamine with a suitable one-carbon or two-carbon synthon, followed by cyclization and oxidation.

Reaction Scheme: Synthesis of 2-Substituted Quinazolines

Detailed Experimental Protocol: Metal-Free Synthesis of 2-Phenylquinazoline

This protocol is adapted from a green chemistry approach utilizing an organocatalyst and molecular oxygen as the oxidant.

Materials:

-

o-Aminobenzylamine (can be generated in situ from the dihydrochloride salt by neutralization)

-

Benzaldehyde

-

2,4,6-Trihydroxybenzoic acid monohydrate (organocatalyst)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dimethyl sulfoxide (DMSO)

-

Oxygen (balloon)

-

Activated alumina for column chromatography

-

Ethyl acetate and iso-hexane (eluents)

Procedure:

-

To a 10 mL two-neck flask, add o-aminobenzylamine (3.0 mmol), benzaldehyde (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and BF₃·Et₂O (10 mol%).

-

Add DMSO (1.0 mL) to the flask and equip it with an oxygen-filled balloon.

-

Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography using activated alumina as the stationary phase and a gradient of ethyl acetate in iso-hexane as the eluent to afford the desired 2-phenylquinazoline.

Causality and Mechanistic Insights: The reaction proceeds through a multi-step sequence initiated by the formation of an imine between the more nucleophilic benzylic amine of o-aminobenzylamine and the aldehyde. The subsequent intramolecular cyclization is catalyzed by the Lewis acid (BF₃·Et₂O), which activates the imine toward nucleophilic attack by the aromatic amine. The final step is an oxidative aromatization of the dihydroquinazoline intermediate to the stable quinazoline ring system, facilitated by the organocatalyst and molecular oxygen. The use of an excess of the aldehyde is sometimes employed to drive the initial imine formation and improve yields.

Synthesis of 1,4-Benzodiazepines

o-Aminobenzylamine derivatives are also valuable precursors for the synthesis of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry.

Reaction Scheme: Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines

Detailed Experimental Protocol: Synthesis of a Substituted 1,4-Benzodiazepine [1]

This protocol describes the palladium-catalyzed cyclization of an N-tosyl-disubstituted 2-aminobenzylamine with a propargylic carbonate.

Materials:

-

N-tosyl-disubstituted 2-aminobenzylamine derivative (prepared from o-aminobenzylamine)

-

Propargylic carbonate

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dioxane

Procedure:

-

To a stirred solution of the propargylic carbonate (1.3 equivalents) in dioxane, add the N-tosyl-disubstituted 2-aminobenzylamine (1.0 equivalent) and Pd(PPh₃)₄ (0.1 equivalents) at 25 °C.

-

Stir the reaction mixture at the same temperature for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to yield the substituted 1,4-benzodiazepine.

Causality and Mechanistic Insights: This reaction proceeds via the formation of a π-allylpalladium intermediate from the propargylic carbonate. The amide nitrogen of the N-tosyl-2-aminobenzylamine derivative then undergoes an intramolecular nucleophilic attack on this intermediate, leading to the formation of the seven-membered benzodiazepine ring. The tosyl group serves as both a protecting group for the amine and an activating group for the cyclization. The choice of the palladium catalyst and ligands is crucial for the efficiency of the reaction.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. It is air-sensitive and should be stored under an inert atmosphere. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of heterocyclic compounds. Its utility in the construction of quinazoline and benzodiazepine cores makes it a compound of significant interest for medicinal chemists and researchers in drug discovery. The protocols and mechanistic insights provided in this guide offer a solid foundation for the effective and safe utilization of this important synthetic building block. Further exploration of its reactivity is likely to uncover new and efficient pathways to novel heterocyclic systems with potential biological applications.

References

- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon

- This compound. Chemical-Suppliers.com. [Link]

- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. [Link]

- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. [Link]

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules. [Link]

- An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1][6]benzodiazepines.

- US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.

- A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Royal Society of Chemistry. [Link]

- Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temper

- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

- Synthesis and pharmacological activity of 1,4-benzodiazepine deriv

- Supporting information for a paper on N-alkylation of amines. The Royal Society of Chemistry. [Link]

- Supporting information for a paper on reduction of aromatic nitro compounds. The Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871).

- The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives.

- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

- Mass Spectrometry - Fragmentation P

- 4-Aminobenzylamine dihydrochloride. ChemSrc. [Link]

- 4-Aminobenzylamine. PubChem. [Link]

- Supporting Information for a paper on thiol-ene photoclick chemistry. The Royal Society of Chemistry. [Link]

- SUPPORTING INFORMATION for a paper on porous organic polymers. The Royal Society of Chemistry. [Link]

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871).

- The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.

- FT-IR spectrum of (R)-R-methylbenzylamine.

- Cooking Utensils: Determination of Primary Arom

- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PLOS ONE. [Link]

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ioniz

- 6.

- MolDiscovery: learning mass spectrometry fragmentation of small molecules.

- X-ray crystallography. Wikipedia. [Link]

- The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol).

- Cas 4403-71-8,4-Aminobenzylamine. LookChem. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- a guide to 13c nmr chemical shift values. Compound Interest. [Link]

- 13C NMR Chemical Shift.

- Tables For Organic Structure Analysis. [Link]

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- IR Absorption Table.

- Interpreting Infrared Spectra. Specac Ltd. [Link]

Sources

o-Aminobenzylamine dihydrochloride molecular weight

An In-depth Technical Guide to o-Aminobenzylamine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a critical chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond basic data to discuss its strategic importance, particularly as a precursor to the pharmacologically significant dihydroquinazoline scaffold. This document emphasizes the causality behind experimental choices, providing a framework for its effective and safe utilization in a laboratory setting.

Core Characteristics and Physicochemical Properties

This compound is the stable salt form of o-Aminobenzylamine (also known as 2-aminobenzylamine or 2-ABA). The dihydrochloride form enhances shelf-life and simplifies handling compared to the more reactive free base. For synthetic applications, the active free base is typically liberated in situ or as a discrete preliminary step. Its primary utility lies in its bifunctional nature, possessing both a primary aromatic amine and a primary benzylic amine, which allows for sequential and selective functionalization.

| Property | Data | Source(s) |

| Molecular Weight | 195.09 g/mol | [1][2] |

| Molecular Formula | C₇H₁₂Cl₂N₂ (or C₇H₁₀N₂·2HCl) | [1][2][3] |

| CAS Number | 29483-71-4 | [1][2][4] |

| Synonyms | 2-Aminobenzylamine dihydrochloride, 2-Aminomethyl-phenylamine dihydrochloride | [2][5] |

| Appearance | Yellow solid | [6] |

| Storage | Store in a dark, cool, dry, and well-ventilated place under an inert atmosphere. | [1][4] |

Strategic Importance in Medicinal Chemistry: A Gateway to Dihydroquinazolines

The true value of this compound is realized upon its conversion to the free base, 2-ABA. This molecule is a cornerstone for synthesizing 3,4-dihydroquinazolines (DHQs), a class of heterocyclic compounds with a remarkable breadth of pharmacological activities.[7] DHQ derivatives have been investigated as antitumor, antimicrobial, antifungal, and neuroprotective agents.[7]

The synthetic pathway typically involves a sequential N-functionalization of 2-ABA followed by a cyclodehydration reaction. This allows for the construction of diverse DHQ libraries, a key strategy in modern scaffold-based drug design.[7][8] The process hinges on the differential reactivity of the two amine groups in 2-ABA, enabling selective reactions to build molecular complexity.

Caption: Synthetic workflow from this compound to DHQ scaffolds.

Validated Experimental Protocols

The following protocols are synthesized from established methodologies and are designed for reproducibility and safety.

Protocol 1: Liberation of o-Aminobenzylamine (Free Base)

Rationale: Most synthetic applications require the neutral free base, 2-ABA. The dihydrochloride salt is highly water-soluble, while the free base has lower aqueous solubility. This protocol uses a mild inorganic base to neutralize the hydrochloride salts, allowing for extraction of the free amine into an organic solvent.

Methodology:

-

Dissolve this compound in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) dropwise with stirring until the solution becomes basic (pH > 8, check with pH paper).

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield o-aminobenzylamine.

-

Trustworthiness Check: The resulting free base should be used immediately or stored under an inert atmosphere as it is sensitive to air and light.[9]

Protocol 2: Synthesis of N-Aryl-3,4-Dihydroquinazolines

Rationale: This two-step protocol, adapted from leading research, demonstrates the power of 2-ABA in building complex heterocycles.[7][10] The first step is a selective Nucleophilic Aromatic Substitution (SNAr) reaction, followed by N-acylation. The final step is a highly efficient microwave-assisted cyclodehydration promoted by trimethylsilyl polyphosphate (PPSE), which acts as both a Lewis acid catalyst and a water scavenger.[7][11]

Step A: N-Arylation and Acylation

-

Dissolve the freshly prepared 2-ABA (1 eq.) and an electron-deficient haloaromatic compound (e.g., 1-fluoro-2-nitrobenzene) (1 eq.) in a suitable solvent like DMSO.[10]

-

Add a base such as potassium carbonate (K₂CO₃) (2 eq.) to act as a proton acceptor.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to 125 °C) until completion (monitor by TLC).[10]

-

Upon completion, perform a standard aqueous workup and extract the N-arylated product.

-

Dissolve the crude N-arylated intermediate in a solvent like dichloromethane.

-

Add an acylating agent (e.g., acetyl chloride) (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine) and stir until acylation is complete.

-

Purify the resulting N-acyl-N-aryl-2-aminobenzylamine intermediate via column chromatography.

Caption: Mechanism of PPSE-promoted cyclodehydration to form the DHQ ring.

Step B: Microwave-Assisted Cyclodehydration

-

Place the purified N-acyl intermediate into a microwave reaction vial.

-

Add trimethylsilyl polyphosphate (PPSE) as the cyclodehydration agent.

-

Seal the vial and place it in a scientific microwave reactor.

-

Irradiate at a set temperature (e.g., 120 °C) for a short duration (typically 5-90 minutes) until the reaction is complete.[10]

-

Causality: Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times and often improving yields compared to conventional heating.[7]

-

After cooling, quench the reaction mixture carefully with a saturated NaHCO₃ solution.

-

Extract the final dihydroquinazoline product with an organic solvent and purify by column chromatography.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

| Hazard Class | Description | Precautionary Measures |

| Acute Oral Toxicity | Harmful if swallowed.[12][13] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[12][13] |

| Skin Corrosion | Causes severe skin burns and eye damage.[12][13] | Wear protective gloves, clothing, and eye/face protection.[12] |

| Respiratory Irritation | May cause respiratory irritation.[12] | Use only outdoors or in a well-ventilated area. Do not breathe dust.[9][12] |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[12][13] | Avoid release to the environment.[13] |

First Aid Measures:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[12]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[12]

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling reagent for advanced medicinal chemistry. Its true potential is unlocked through its conversion to 2-ABA, providing a versatile platform for the synthesis of dihydroquinazolines and other complex nitrogen-containing heterocycles. Understanding the principles behind its handling, deprotection, and subsequent reactions is crucial for leveraging its capabilities in the design and development of next-generation therapeutics. The protocols and safety data provided herein serve as a comprehensive foundation for its integration into sophisticated drug discovery workflows.

References

- This compound. BLD Pharm. URL: https://www.bldpharm.com/products/29483-71-4.html

- O-Aminobenzylamine. Alfa Chemistry. URL: https://www.alfa-chemistry.com/cas_29483-71-4.htm

- Safety Data Sheet - 3-Aminobenzylamine. Fisher Scientific. URL: https://www.fishersci.com/sdsitems.do?partNumber=AC391450050&productDescription=3-AMINOBENZYLAMINE+5G&vendorId=VN00032119&countryCode=US&language=en

- Safety Data Sheet - 4-Aminobenzylamine. Acros Organics. URL: https://www.thermofisher.com/document-connect/thermofisher.com/id/sds-acros-organics-ac391450050-en

- Safety Data Sheet - 4-Aminobenzylamine. TCI Chemicals. URL: https://www.tcichemicals.com/GB/en/sds/A1436_EG_EN.pdf

- Safety Data Sheet - 2,3-Diaminotoluene. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/d34108

- O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet. ChemicalBook. URL: https://www.chemicalbook.com/ShowMSDSByCAS_29483-71-4.htm

- This compound. Chemical-Suppliers.com. URL: https://www.chemical-suppliers.com/supplier/O-Aminobenzylamine-dihydrochloride_29483-71-4.html

- 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7776737.htm

- Synthesis of o-aminobenzylamine. PrepChem.com. URL: https://www.prepchem.com/synthesis-of-o-aminobenzylamine/

- 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE Properties. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7776737_EN.htm

- Method for preparing aminobenzylamine. Google Patents. URL: https://patents.google.

- 4-aminobenzylamine hydrochloride. Guidechem. URL: https://www.guidechem.com/products/140401-57-6.html

- 4-Aminobenzylamine dihydrochloride. Chemsrc. URL: https://www.chemsrc.com/en/cas/54799-03-0_1170884.html

- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/14/237

- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. ResearchGate. URL: https://www.researchgate.

- 2-Aminobenzylamine 98%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/348015

- Release of Amino- or Carboxy-Containing Compounds Triggered by HOCl: Application for Imaging and Drug Design. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30790405/

- Process for the manufacture of 4-aminobenzoamidine dihydrochloride. Google Patents. URL: https://patents.google.

- Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6198888/

- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory. URL: https://esg.lbl.gov/wp-content/uploads/2021/01/Card_etal_PDE4_Structure_2005.pdf

- In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10858920/

Sources

- 1. 29483-71-4|this compound|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | CAS 29483-71-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-(AMINOMETHYL)ANILINE DIHYDROCHLORIDE | 54799-03-0 [amp.chemicalbook.com]

- 7. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility Profiling of o-Aminobenzylamine Dihydrochloride

Abstract

o-Aminobenzylamine dihydrochloride is a pivotal bifunctional aromatic amine building block in medicinal chemistry and materials science. Its utility in synthesizing diverse heterocyclic scaffolds, such as dihydroquinazolines, necessitates a thorough understanding of its solubility characteristics. As a dihydrochloride salt, its solubility is intrinsically linked to solvent properties and, critically, the pH of aqueous media. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, understand, and apply the solubility data of this compound. In the absence of extensive published quantitative data, this whitepaper emphasizes the foundational principles and provides robust, field-proven experimental protocols for generating reliable solubility profiles. It combines theoretical considerations with detailed, step-by-step methodologies for equilibrium solubility determination and subsequent quantification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of this compound

o-Aminobenzylamine, also known as 2-(aminomethyl)aniline, is a valuable primary aromatic amine. The dihydrochloride salt form enhances its stability and aqueous solubility, making it a more convenient reagent for various synthetic applications. Its structure, featuring both an aniline amine and a benzylic amine, allows for chemoselective reactions, making it a key intermediate in the synthesis of pharmacologically active compounds.

A clear and accurate solubility profile is not merely academic; it is a critical parameter for:

-

Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.

-

Formulation Development: In pharmaceutical sciences, solubility dictates the feasibility of developing aqueous formulations for preclinical studies.

-

Purification Processes: Knowledge of solubility in various solvents is essential for designing effective crystallization and purification protocols.

-

Analytical Method Development: Preparing stock solutions and standards for analytical techniques requires precise solubility data.

This guide will empower the researcher to systematically approach the solubility determination of this compound.

Physicochemical Properties and Theoretical Solubility Considerations

Before embarking on experimental determination, understanding the inherent properties of the molecule provides a predictive foundation for its behavior.

2.1 Core Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(Aminomethyl)aniline dihydrochloride | N/A |

| Synonyms | o-Aminobenzylamine 2HCl, 2-Aminomethylphenylamine dihydrochloride | N/A |

| CAS Number | 29483-71-4 | N/A |

| Molecular Formula | C₇H₁₂Cl₂N₂ | N/A |

| Molecular Weight | 195.09 g/mol | N/A |

| Appearance | White crystalline powder | [1] |

| Melting Point | Approx. 190-195°C | [1] |

| Qualitative Solubility | Soluble in water, less soluble in organic solvents. | [1] |

2.2 The Impact of pH on Aqueous Solubility

As a dihydrochloride salt of a diamine, the solubility of this compound in aqueous media is profoundly influenced by pH. The two amine groups—the aromatic (aniline) and the aliphatic (benzylamine)—have distinct pKa values. The compound exists predominantly in its fully protonated, cationic form at low pH, which is highly polar and thus favors dissolution in water.[2]

As the pH of the solution increases, the amine groups begin to deprotonate, starting with the more acidic species (the anilinium ion). This deprotonation reduces the overall charge and polarity of the molecule, leading to a significant decrease in aqueous solubility.[3][4] Understanding this relationship is critical, as precipitating the free base from an aqueous solution is a common procedural step.

2.3 Considerations for Organic Solvents

The "like dissolves like" principle governs solubility in organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be moderately effective at dissolving the dihydrochloride salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipole moments and can solvate the cationic species, suggesting they may be good solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the polarity to effectively solvate the ionic salt form, and solubility is expected to be very low.[5]

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It is a robust and reliable method that ensures the solution has reached saturation.[8]

3.1 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate buffer pH 7.4, methanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached. For compounds that are slow to dissolve, 48-72 hours may be necessary.[7]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[9]

-

Sampling: Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any fine particulates. Causality Note: This filtration step is critical to prevent undissolved solid particles from artificially inflating the measured concentration.

-

Dilution & Analysis: Accurately dilute the clear filtrate with the appropriate mobile phase or solvent and analyze its concentration using a pre-validated analytical method as described in Section 4.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved analyte is paramount. Due to its aromatic structure, this compound is amenable to UV-based detection methods.

4.1 Method 1: UV-Vis Spectrophotometry

This is a rapid and accessible method suitable for initial screening.

-

Wavelength Selection (λmax): Prepare a dilute solution of the compound in the chosen solvent. Scan the UV spectrum (e.g., from 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.999).[10][11]

-

Sample Analysis: Measure the absorbance of the diluted filtrate from the solubility experiment. Use the calibration curve's linear regression equation to calculate the concentration.

4.2 Method 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers superior specificity and is the preferred method for accurate quantification, especially in complex matrices.[1][9]

-

Method Development: A reverse-phase HPLC method is suitable.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detector set at the λmax determined previously.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Validation: The method should be validated for linearity, accuracy, and precision according to standard practices. A calibration curve is generated by injecting standards of known concentrations and plotting peak area versus concentration.[1]

-

Sample Analysis: Inject the diluted filtrate and determine the concentration from the calibration curve. The key advantage of HPLC is its ability to separate the parent compound from any potential degradants, ensuring only the intact molecule is quantified.

Data Presentation and Interpretation

Solubility data should be recorded systematically. Below is a template for recording experimental results.

| Solvent System | Temperature (°C) | Measured Concentration (mg/mL) | Molar Solubility (mol/L) | Notes |

| Deionized Water | 25 | Experimental Value | Calculated Value | pH of saturated solution |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value | |

| Methanol | 25 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| DMSO | 25 | Experimental Value | Calculated Value | |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Stability Considerations in Solubility Studies

It is crucial to ensure that the compound does not degrade during the equilibration period, as degradation can lead to an overestimation of the true solubility. A preliminary forced degradation study, as outlined in ICH guideline Q1A(R2), can provide valuable insights.[12]

-

Protocol: Briefly expose the compound in solution to stress conditions (e.g., acid, base, oxidation, heat).[13]

-

Analysis: Analyze the stressed samples by HPLC. The appearance of new peaks indicates degradation.

-

Implication: If the compound is found to be unstable under the conditions of the solubility experiment (e.g., prolonged exposure to a basic buffer), the experimental timeframe may need to be shortened, or the instability noted as a qualifier for the solubility data.

Conclusion

The solubility of this compound is a fundamental property that dictates its application in research and development. This guide provides the theoretical basis and practical, validated protocols for its determination. By systematically applying the shake-flask method coupled with a robust analytical technique like HPLC-UV, researchers can generate high-quality, reliable solubility data. This data is indispensable for optimizing synthetic procedures, developing viable formulations, and ensuring the overall success of projects utilizing this versatile chemical intermediate.

References

- ChemBK. (n.d.). 2-(aminomethyl)aniline dihydrochloride.

- Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.

- ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Taylor & Francis Online. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Sharma, S., & Joshi, M. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -DIMETHYLPHENYLENEDIAMINE. Rasayan Journal of Chemistry, 9(3), 340-347.

- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

- Chad's Prep. (n.d.). pH Effects on Solubility.

- Serajuddin, A. T. (1991). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 8(7), 890-894.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?

- Kornepati, S., & Tella, E. D. (2015). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF SOME TYPICAL AROMATIC PRIMARY AMINES BY USING p-N,N-DIMETHYLPHENYLENEDIAMINE. Rasayan Journal of Chemistry, 8(3), 373-379.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. lcms.cz [lcms.cz]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. resolvemass.ca [resolvemass.ca]

- 13. ijcrt.org [ijcrt.org]

An In-depth Technical Guide to the Stability and Storage of o-Aminobenzylamine Dihydrochloride

Foreword: Understanding the Criticality of Stability

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. o-Aminobenzylamine dihydrochloride, a key building block in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, is no exception. Its stability profile directly impacts the quality, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven perspective on the stability, storage, and analytical assessment of this compound, designed for the discerning researcher and drug development professional.

Core Chemical Profile and Inherent Stability

This compound (CAS No: 29483-71-4) is the hydrochloride salt of o-aminobenzylamine. The presence of two primary amine groups—one aromatic and one aliphatic—and its salt form dictates its chemical behavior and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| General Stability | Stable under normal, recommended storage conditions. | [3][4] |

While generally stable, the molecule possesses functional groups susceptible to degradation under specific environmental pressures. The primary concerns are its hygroscopicity and sensitivity to oxidation, light, and elevated temperatures.

Potential Degradation Pathways: A Mechanistic View

Understanding how a molecule degrades is fundamental to preventing it. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during routine handling and storage.[5]

Hydrolytic Degradation

As a dihydrochloride salt, the compound is hygroscopic and moisture-sensitive.[6] While the core structure is not prone to simple hydrolysis, the presence of moisture can act as a catalyst for other degradation pathways and can physically alter the material, leading to clumping and handling issues.

Oxidative Degradation

The primary amino groups, particularly the aromatic amine, are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[4]

-

Causality: The lone pair of electrons on the nitrogen atom is readily attacked by electrophilic oxidizing species.

-

Potential Products: Oxidation can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. In aromatic amines, oxidative coupling is a common degradation route.[7] For instance, exposure to oxidizing agents can lead to complex reactions, potentially forming azo compounds or quinone-imines, which are often highly colored.

Thermal Decomposition

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to promote electrons to higher energy states, leading to the formation of reactive species and subsequent degradation. Aromatic amines are known to be light-sensitive. The primary degradation pathway under photolytic stress often involves oxidation, leading to discoloration of the material.[12] Therefore, protection from light is a key storage requirement.[1]

Best Practices for Storage and Handling

Based on the chemical nature of this compound, a multi-faceted approach to storage is required to ensure its long-term integrity.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Causality | Citation |

| Temperature | Cool, room temperature. | Prevents acceleration of thermal degradation pathways. | [1][13] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidative and hydrolytic degradation. | [1][3][4] |

| Container | Tightly closed container. | Prevents ingress of moisture and oxygen. Essential due to the hygroscopic nature of the salt. | [3][4][13] |

| Light | Keep in a dark place. | Protects the light-sensitive aromatic amine functional group from photolytic degradation. | [1] |

| Location | Dry, well-ventilated place. Store in a corrosives area. | Ensures a low-humidity environment and proper segregation from incompatible materials.[4][13] | [4][13] |

| Incompatibilities | Strong oxidizing agents. | To prevent vigorous and potentially hazardous oxidative reactions. | [4] |

Safe Handling Protocols

As a corrosive substance that can cause severe skin burns and eye damage, stringent safety protocols are non-negotiable.[3][14]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][15]

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[15]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[15]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[15]

Experimental Assessment of Stability: Protocols and Workflows

A robust stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[16] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high sensitivity and resolving power.[17]

Forced Degradation Workflow

The objective of forced degradation is to generate potential degradation products to a level of approximately 5-20% to ensure they can be reliably detected and separated.[5]

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol: Oxidative Stress Testing

-

Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Application: Add 3% hydrogen peroxide (H₂O₂) to the solution. Protect the sample from light to prevent confounding photodegradation.

-

Incubation: Store the solution at room temperature.

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching (Optional): If the reaction is rapid, it can be quenched by adding a reducing agent like sodium bisulfite, though this can complicate the chromatogram. It is often preferable to dilute the sample to stop the reaction immediately before injection.

-

Analysis: Analyze the samples by a validated HPLC method. Compare the chromatograms to an unstressed control sample to identify degradation products.

Analytical Method Development and Validation

A stability-indicating method must be validated to demonstrate its specificity for the drug substance and its degradation products.[18]

Caption: Workflow for developing a stability-indicating analytical method.

Example HPLC Method Starting Conditions:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detector: UV/PDA at 254 nm

Conclusion: A Commitment to Quality

The chemical stability of this compound is a critical quality attribute that demands rigorous control and thorough understanding. Its hygroscopic nature and susceptibility to oxidation are the primary challenges. By implementing the storage and handling protocols outlined in this guide—specifically, storing the compound in a tightly sealed container under an inert, dry atmosphere and protected from light—researchers can ensure its integrity over time. Furthermore, the application of systematic forced degradation studies coupled with robust, validated analytical methods like HPLC and LC-MS provides the necessary framework to confidently assess its stability profile, a cornerstone of sound scientific and drug development practice.

References

- O-AMINOBENZYLAMINE 2HCL - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp23r1shK0H_MuyUqWIrRYbA8VxS0Hr7us56crmouZUalqMM9cp1Y1Q5288cyCkRVr7DvsSg7nxn6WovzMJBAxw05KASx0ZQJNcSIV2IjAThFpDZt_NWxiG7cDwh7UrWYmxGY1DrJqqB139op3viZHFiVRFGmJ22c=]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb_ltzYfGd27vtpH2keVVZmy4xTjGS2K8qDq-F6UpuatMc2uK9wRANiXWUHNstvaTfp7kRFbSHQc475tie8CKWIH5tRNdsc6vDNcwN5uLJ5Zs4dSWneE812t8jc4OOxyN0o-sSUqg3A1f4ExBTwmZFhQ==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ao_7-H1CVllrJLXwLbKWCBWe0ArwyXL6uRskJiXxJ-tndU6YxbYT01L3lseLonwT99kXC2ZPEvq2v2kyf5Z5PsZMkA_Z-OF_eHRssXuCRTi3gW6Euat-VHZurNeLI_EFtIr0Y762idEwa2K_pLy-aGxww_umxPVLUawpoDCHghULDwpd6s6fdQDYk=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnLip1vo9eC7qW1Mqi81kVIcYbkJFV15WXL5eO7gRX7KQsujpmTz3gvVKbRESaHflpG1vDN7Edba5axdfyn329573P8HnWIsi9meB5lkHqCeHzSr-zCen9rpkFcEubf6Y4IWNNFIe08zra2wbw5u1CP6d1hbxj6TYWEKiA4LTc2jJn9ahfzoLcC1Ki7pnis307]

- SAFETY DATA SHEET - Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvToU2g494DWNDu45kdu96IunfYkA7rbv8Gw_hxjf73P7PKSUQ5QjbfRtx69S-VzqgAjZPIb2dxVxfCuUsyMeqtg1tVmvi1XevFMHwLTwp6p_fh-qSLa5HjR_TiBtbw_G4T0JE9rsdneeoMgSPLWVuLtAkLdNEdZyHafv7wAwaDNHFsnQDtbs=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxTetkiff45RgT3nDh487SjoJ9u6tJEuIX7ZydiJg8BuMFZvnS8CRA1f1dBaxmdS0ehztQ5NoczrhsAIkOTMyD0sxGTN7QiP9tRUvvoWgPIQALeo5l5wRhW-DMN2M6wA0eLxLgfYQ=]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlcVbV8IuAqtlk9MFbNzdaAYODpgRgLlL21IyGo7_LO9x1qMJ30j1QVJwA8og4jrR_dHXwb3pR5PAAMRvLaQE6SwEhSXZdBJg58hjshFm8DFcwDC4pW-YQXZuvSw4LKf9wC58SaYAxvgq1_rEtbokUHQ==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKV1fW164cGt1c_znxrWAW3fs_a_bGktvO_9jxiOjM96il_nmYk6q7mYoYRx9B9K4U6YsWSjJ-ztF9Q5X3ig-xIiH9LfWPdL9vPUO8SXHGPwoyHHz7fRlSBgWkMgB7Hpke5C-C_KpvOJE=]

- This compound - BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFYm911Kv5q9ZtsWefZLHgvU9XxGA8XzvfhFUgdjpVb2oUOryEY5E2j4n6t5fFf7m2joEO0Of9mm-vHgmF7B2-QsZFuxvl8DiTRiJ-ffH4xZrDlMq8O23N5eluNEVKmvFjae6XXHDA9czzlMY=]

- ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6xl1N7nwpzx_pHX-x1fsLrROgfE6paYLZwjwM_DhsBBVr4AR3z7cTtcMp_GyiQAYgWDbSTpkCVMk-LolGQutIzqc9VrW-EtXznU_u6JNJPRtCI46XRxfQ_0z4xNk9gMImX8qjn-QSkQ==]

- 2-Aminobenzylamine 98% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX7hXFTbQFMSW5FTwjVlyiJkmJw5iPE7CuqKSv_iH-fez8ENrVDKAlmAG6mHTm41sLLS43jIVXBxmx0rMIPV7CQ_qs2YAnpsDEtnWkl9GfU6zc_qgSNMjca8z0sV85tQePbUVQCFSwoli_dbGg4ZJmGZdIYA==]

- 4-Aminobenzylamine 99% - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKqb6lMeUnlHAS6ZbDXtKgqJkRcXLeqf9k3KI7nBENm_De1V-GYfIsr0HVFqzSftlnPPTlfZZto25CU-CmDxmnjQQJNOp7hoOoJpwaVV-xeTWrOXrVkufP-i4u4gAnd9ktPc7DE3x0GVDaPdEY8UalvTPELg==]

- Analytical Techniques In Stability Testing - Separation Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG21itrEXpe9tjRPpJ04syjg5we3Udep4o2e-SuCxQGF6Z7tI3duWDmRQXjz2XhsHa2Nz9-M7kJrlDD0szcpgZ0Bf2_sqjWknhcz-jqGBNdOk33kNDJQzUxQEkizBObFyy9CxXk-AWXuQIVEdn5d-VNVU0e1fjnuFP5iiQbPgmeON-nkSdB3g==]

- Analytical Methods to Determine the Stability of Biopharmaceutical Products - LCGC North America. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGR-e2YRqFOGpMGln1vAGP81kTjdut5laBXmRys5cOiowkPZe_HvLfHbQ2erReJnyv91OfTYXIebtHpi-_wDPW2tOi1izzeYhBdHyupNZG75dq1vO-2NjI8-G9a_eY_Yzx1wJGQUcwAB-DAsCkjs88h_UUIWSLOocO_S3f_Cf5UyUtYGW0VQWftdTW_LpgbQPt83OL2r7lkWpB8Qd6krBKjwZNuDSixydy2YDBtloniA==]

- stability indicating by lc-ms method - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifvMnE0QYMv4F831L3xYHIVQNa98WYImnoniUdfHmmhi0YKj6qscatbieQJh-i1vA37qk3lWuKjadxxfd-HII1HqMvB3f9EVZkXSy1hhMZixRkfhPQGW9fMVr4lRh5YczFvyANZNIKxHBq6n0C9ev2cRnB-LlKYcc]

- Stability indicating study by using different analytical techniques - IJSDR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-Fq2ix0tU1tkmT_6OL7RpDCcnP1CB0qK-l3r5f3Gpi_shLjWoE37FUIu3W5HjL8-qzIiaunqKX6bIFa1z3Molyj9PwRx4ti-Ymy8ViBE2IHbAzVAI3UbEnLvpmydkwBPCABb]

- 2-Aminobenzylamine - Tokyo Chemical Industry Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBAy6VJLOLfZ66vJL6CipfzPAoBrkGKn73vgWMm65u0Az5NJ8lWDGv3TzbNezB5HVGAtN7ooT1Yfoxd5-Y4e15sU94uwMN2LJXreV_cHX_ZtBNxJZkd4kqtK6I7Qr803TrZ-ZFJA==]

- Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJgMaqUKtxbKnrq-KvYjulK0bvoyI0wv1nFcSMJqqZUdu5-XNeJYtWl1bdvrAsQu1jrWgBNuI5sRUyivH40sdMKZgrTL1QERkIwEILx_zulp760pULjyN-6rqbwkM1Nr3hBgck]

- Thermal Decomposition of O-benzyl Ketoximes; Role of Reverse Radical Disproportionation - Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJnsCQv6U0LXBrnROcQvvaFkWzD34TGoI6JI104M_jX4LNjhuCsLCwrgsXDkQtdB6ftfb9wncABCudLVeT7F4rJdx_4iTW7nbRvDZ-WDnqA8zIySpOvL5Po9mmIZSMzYiqfK-J]